molecular formula C16H32O3 B047565 [2-(Dodecyloxy)ethoxy]acetaldehyde CAS No. 202408-13-7

[2-(Dodecyloxy)ethoxy]acetaldehyde

Cat. No. B047565
M. Wt: 272.42 g/mol
InChI Key: OBMJBXKQUMBZRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to [2-(Dodecyloxy)ethoxy]acetaldehyde often involves the formation of acetals from aldehydes or ketones. A simple and versatile method for the synthesis of acetals from aldehydes and ketones uses trialkyl orthoformate and the corresponding alcohol in the presence of bismuth triflate, providing good yields (Leonard et al., 2002). Another approach involves the electrochemical conversion of alkylated phenols to cyclic and non-cyclic acetals, offering a new pathway to liquid-crystalline 1,3-dioxanes (Trutschel et al., 1991).

Molecular Structure Analysis

The molecular structure of acetals, including those similar to [2-(Dodecyloxy)ethoxy]acetaldehyde, is characterized by their acetal functional groups, which are derived from aldehydes or ketones. These structures play a crucial role in the reactivity and properties of the compounds. The study of acetals' molecular structure is fundamental in understanding their chemical behavior and potential applications.

Chemical Reactions and Properties

Acetals, including compounds like [2-(Dodecyloxy)ethoxy]acetaldehyde, undergo various chemical reactions. They can be synthesized through the reaction of aldehydes with alcohols in the presence of acid catalysts, leading to the formation of cyclic and non-cyclic acetals (Collard et al., 2001). These reactions are essential for the functionalization and modification of molecular structures for specific applications.

Scientific Research Applications

  • Biodegradation in Anaerobic Conditions : The anaerobic biodegradation mechanisms of linear alcohol ethoxylates (LAE), including [2-(Dodecyloxy)ethoxy]acetaldehyde, have been examined. During degradation, alcohol ethoxylates with shortened ethoxy (EO) chains are released as metabolites, but no poly(ethylene glycol) (PEG) products are observed. This indicates a stepwise release of acetaldehyde and shortening of the ethoxy chain until the lipophilic moiety is reached, differing from the aerobic degradation pathway (Huber, Meyer, & Rys, 2000).

  • Surface-mediated Self-coupling : The transformation of ethanol to carbonyl compounds like acetaldehyde occurs on Au(111) with oxygen-containing Au nanoparticles. This process is relevant to understanding gold-mediated oxidation of alcohols and involves ethoxy and acetate as key intermediates, highlighting potential applications in catalytic processes (Liu, Xu, Haubrich, Madix, & Friend, 2009).

  • Catalytic Hydrogenation : The hydrogenation of acetaldehyde on atomic hydrogen pre-adsorbed Au(111) is a complex process involving the formation of various intermediates like hydroxyethyl and ethoxy hemiacetal. This study using density functional theory (DFT) calculations provides insights into catalytic hydrogenation mechanisms relevant to substances like [2-(Dodecyloxy)ethoxy]acetaldehyde (Meng, Shen, Xu, Ma, & Gong, 2012).

  • Atmospheric Chemistry Modeling : In the study of atmospheric chemistry, acetaldehyde plays a key role as a major air pollutant. Understanding the simulation of acetaldehyde in models like the Regional Atmospheric Chemistry Mechanism (RACM2) and Master Chemical Mechanism (MCM) can provide insights into the atmospheric behavior of related compounds, including [2-(Dodecyloxy)ethoxy]acetaldehyde (Zong, Xue, Wang, & Wang, 2018).

  • Photocatalytic Oxidation : The photocatalytic oxidation of substances like ethanol and acetone over nanocrystalline TiO2 involves the formation of intermediates like acetaldehyde, which may provide insights into similar reactions involving [2-(Dodecyloxy)ethoxy]acetaldehyde. This study highlights the role of surface complexes and reaction pathways in photocatalytic processes (Coronado, Kataoka, Tejedor-Tejedor, & Anderson, 2003).

properties

IUPAC Name

2-(2-dodecoxyethoxy)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15-16-19-14-12-17/h12H,2-11,13-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMJBXKQUMBZRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOCCOCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Dodecyloxy)ethoxy]acetaldehyde

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